molecular formula C14H12O5S B13567745 4-(Tosyloxy)benzoic acid

4-(Tosyloxy)benzoic acid

Cat. No.: B13567745
M. Wt: 292.31 g/mol
InChI Key: SOQWSEWRMYFXRL-UHFFFAOYSA-N
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Description

4-(Tosyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the hydroxyl group of the benzoic acid. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tosyloxy)benzoic acid typically involves the reaction of p-toluenesulfonyl chloride with 4-hydroxybenzoic acid. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran to facilitate the reaction and improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as employing water and sodium carbonate as HCl scavengers, has also been explored to make the process more eco-friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Tosyloxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, primary amines, and alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of sulfonamide, sulfonate esters, and other derivatives.

    Reduction: Formation of 4-(Tosyloxy)benzyl alcohol.

    Oxidation: Formation of 4-(Tosyloxy)benzoquinone.

Scientific Research Applications

4-(Tosyloxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tosyloxy)benzoic acid primarily involves its reactivity as an electrophile due to the presence of the tosyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of sulfonamides or esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tosyl group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications.

Properties

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyloxybenzoic acid

InChI

InChI=1S/C14H12O5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

SOQWSEWRMYFXRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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